ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a planar, aromatic ring system that is often used in medicinal chemistry due to its ability to mimic the peptide bond. The presence of the ethyl carboxylate group and the 4-chlorophenyl group suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar 1,2,4-triazole ring, the phenyl ring, and the ethyl ester group. The chlorine atom on the phenyl ring would be expected to significantly influence the electronic properties of the molecule .Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the triazole ring could participate in nucleophilic substitution reactions, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would be expected to increase its lipophilicity compared to the parent 1,2,4-triazole .Scientific Research Applications
Corrosion Inhibition
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC) demonstrates significant corrosion inhibition properties, particularly for aluminum alloys in acidic environments. Research by Raviprabha and Bhat (2021) found that ETC's efficiency as a corrosion inhibitor increases with concentration and temperature. This substance is identified as a mixed-type inhibitor, potentially involving both physical and chemical interactions with the metal surface, suggesting its suitability for industrial applications in corrosion protection (Raviprabha & Bhat, 2021).
Synthesis and Structural Studies
Research on compounds similar to ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, has been conducted to understand their structure and properties. Şahin et al. (2014) used X-ray diffraction, IR, 1H NMR, and 13C NMR techniques to study these compounds, noting significant intermolecular hydrogen bonding in their structures. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Method for Synthesis
A novel, environmentally friendly method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates has been developed, as described by Matiychuk et al. (2011). This approach simplifies the production process and can be economically beneficial, particularly for pharmaceutical and chemical industries seeking efficient synthesis routes for triazole derivatives (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).
π-Hole Tetrel Bonding Interactions
Ethyl 2-triazolyl-2-oxoacetate derivatives, including variants of ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, exhibit significant π-hole tetrel bonding interactions. Ahmed et al. (2020) synthesized several triazole derivatives and analyzed them using Hirshfeld surface analysis and DFT calculations. These findings contribute to the understanding of molecular interactions in triazole derivatives, which is valuable for designing new materials and drugs (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal potentials of compounds related to ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate. For instance, Min et al. (2015) reported moderate antifungal activity in novel thioether derivatives containing 1,2,4-triazole moiety synthesized from similar starting materials. These findings are significant for the development of new antimicrobial agents (Min, Shi, Wu, Zhaohui, Liu, Li, & Zhang, 2015).
Future Directions
properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)11-14-8(2)16(15-11)10-6-4-9(13)5-7-10/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKXSWNZIIIRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.